Nordoxepin D3 Hydrochloride

Chemical Purity Analytical Standard Quality Control

Nordoxepin D3 Hydrochloride is a deuterated analog of the tricyclic antidepressant active metabolite nordoxepin, in which three hydrogen atoms on the N-methyl group are replaced with deuterium. This stable isotope-labeled compound is chemically designated as (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride, with a molecular formula of C18H16D3NO·HCl and molecular weight of 304.83 g/mol.

Molecular Formula C18H20ClNO
Molecular Weight 304.8 g/mol
Cat. No. B11929321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordoxepin D3 Hydrochloride
Molecular FormulaC18H20ClNO
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3;
InChIKeyGNPPEZGJRSOKRE-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordoxepin D3 Hydrochloride (CAS 1331665-54-3): A Deuterium-Labeled Internal Standard for Doxepin/Nordoxepin LC-MS/MS Quantification


Nordoxepin D3 Hydrochloride is a deuterated analog of the tricyclic antidepressant active metabolite nordoxepin, in which three hydrogen atoms on the N-methyl group are replaced with deuterium . This stable isotope-labeled compound is chemically designated as (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride, with a molecular formula of C18H16D3NO·HCl and molecular weight of 304.83 g/mol [1]. It is supplied with comprehensive characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), quality control (QC), and ANDA submission applications [1].

Why Nordoxepin D3 Hydrochloride Cannot Be Replaced by Non-Deuterated Nordoxepin or Alternative Internal Standards in Regulated Bioanalysis


Generic substitution with non-deuterated nordoxepin or structurally unrelated internal standards (e.g., desipramine) fails due to fundamental analytical and regulatory requirements. Deuterated internal standards, such as Nordoxepin D3 Hydrochloride, co-elute with the analyte under identical chromatographic conditions and exhibit near-identical ionization efficiency, thereby compensating for matrix effects and instrument variability [1]. Non-deuterated analogs lack the required mass shift (m/z +3) for selective multiple reaction monitoring (MRM) and cannot correct for ion suppression/enhancement in complex biological matrices, leading to unacceptable variability in precision and accuracy [2]. Furthermore, regulatory guidelines for bioequivalence studies and ANDA submissions mandate the use of stable isotope-labeled internal standards to meet stringent validation criteria for selectivity, carryover, and matrix effect assessment [2].

Quantitative Differentiation Evidence: Nordoxepin D3 Hydrochloride vs. Non-Deuterated Nordoxepin and Other Internal Standards


Chemical Purity: Nordoxepin D3 Hydrochloride Achieves 99.92% Purity by HPLC

Nordoxepin D3 Hydrochloride (MedChemExpress Cat. HY-133771AS) is characterized by a high-performance liquid chromatography (HPLC) purity of 99.92% . In contrast, non-deuterated nordoxepin hydrochloride is typically supplied at ≥98% purity . While both exceed the 95% threshold often cited for research compounds, the 99.92% purity of the deuterated standard provides enhanced accuracy for quantitative LC-MS/MS assays, particularly when measuring low-abundance analytes (e.g., 5–50 pg/mL) [1].

Chemical Purity Analytical Standard Quality Control

Isotopic Enrichment and Analytical Selectivity: Deuterium Incorporation Minimizes Cross-Talk and Enhances Assay Specificity

Nordoxepin D3 Hydrochloride incorporates three deuterium atoms at the N-methyl position, resulting in a parent mass shift of +3 Da relative to unlabeled nordoxepin [1]. This mass difference ensures that the internal standard's MRM transition (e.g., m/z 269.3 → 235.0) is free from isotopic cross-talk with the analyte transition (m/z 266.3 → 106.9) [2]. In comparison, the non-deuterated internal standard desipramine, used in an alternative method, exhibits a different retention time and ionization efficiency, which introduces greater variability in matrix effect correction [3]. Early deuterated doxepin analogs prepared for GC/MS assays contained less than 0.5% protium impurity, demonstrating the feasibility of high isotopic enrichment for accurate quantification [4].

Isotopic Enrichment Mass Spectrometry Internal Standard

Regulatory Compliance and Traceability: Meets ICH Guidelines for Pharmaceutical Impurity Standards and Supports ANDA Filings

Nordoxepin D3 Hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This regulatory alignment is critical for abbreviated new drug applications (ANDAs) and drug master file (DMF) submissions, where impurity and metabolite quantification must meet ICH Q2(R1) validation parameters. In contrast, generic, non-certified nordoxepin standards may lack the comprehensive certificate of analysis and stability data required for regulatory submissions .

Regulatory Compliance ANDA Submission Reference Standard

Bioanalytical Method Performance: Validated LC-MS/MS Assay Achieves Linear Range of 50–10,000 pg/mL for Nordoxepin Using Nordoxepin-D3 as Internal Standard

A high-throughput LC-MS/MS method utilizing Nordoxepin-D3 as the internal standard was validated over a concentration range of 50–10,000 pg/mL for nordoxepin in human plasma [1]. The method employed protein precipitation with acetonitrile in 96-well plates and achieved a total run time of 3.5 min. In contrast, an alternative method using desipramine as the non-deuterated internal standard reported a different linear range for nordoxepin (5.00–1300 pg/mL) and required liquid-liquid extraction with methyl tert-butyl ether, which is more labor-intensive [2]. The use of a co-eluting deuterated IS in the 2020 method contributed to improved throughput and robustness.

Bioanalysis Method Validation Pharmacokinetics

High-Impact Application Scenarios for Nordoxepin D3 Hydrochloride Based on Quantified Differentiation Evidence


Regulated Bioequivalence Studies for Doxepin Generic Formulations

Nordoxepin D3 Hydrochloride is the internal standard of choice for LC-MS/MS methods quantifying nordoxepin in human plasma during bioequivalence studies. The validated linear range of 50–10,000 pg/mL [1] and the compound's regulatory compliance with ICH guidelines [2] ensure robust method performance and successful ANDA submissions for generic doxepin products (e.g., 25 mg tablets).

Clinical Toxicology and Forensic Analysis of Tricyclic Antidepressant Overdose

In clinical toxicology and forensic laboratories, Nordoxepin D3 Hydrochloride serves as a certified reference material (e.g., Cerilliant D-075, 100 µg/mL in methanol) for the precise quantification of nordoxepin in plasma, urine, and hair samples. Its use in isotope dilution GC/MS and LC/MS methods minimizes matrix effects and ensures defensible results in legal and medical contexts.

Pharmaceutical Quality Control and Impurity Profiling for Doxepin API and Drug Products

Pharmaceutical QC laboratories utilize Nordoxepin D3 Hydrochloride as a reference standard for method validation and stability-indicating assays. Its high purity (99.92%) and traceability to USP/EP standards [2] support accurate quantification of nordoxepin impurities in doxepin active pharmaceutical ingredient (API) and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines.

Pharmacokinetic and Drug-Drug Interaction Studies in Preclinical Research

Nordoxepin D3 Hydrochloride is employed as a stable isotope-labeled internal standard in preclinical pharmacokinetic studies to accurately measure nordoxepin concentrations in plasma and tissues. The deuterium labeling eliminates interference from endogenous compounds and enables precise assessment of metabolic pathways, including CYP2D6-mediated N-demethylation of doxepin, which is critical for evaluating drug-drug interaction potential [3].

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